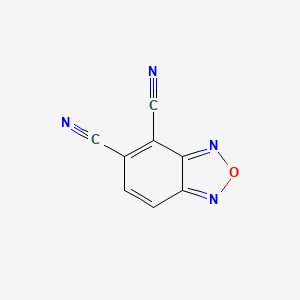

2,1,3-Benzoxadiazole-4,5-dicarbonitrile

Description

Contextualization of Benzoxadiazole Scaffolds in Contemporary Chemical Research

Benzoxadiazole derivatives have carved out a significant niche in modern chemical research since their initial synthesis. These compounds, featuring a fused benzene (B151609) ring and an oxadiazole moiety, are recognized as crucial intermediates in the development of pharmaceuticals and advanced materials. Early investigations highlighted their electron-deficient aromatic systems, which made them suitable for applications in optoelectronics and as fluorophores. The versatility of the benzoxadiazole structure allows for systematic modifications, such as the introduction of various substituent groups to fine-tune their electronic and photophysical properties. This adaptability has led to their application in diverse areas, including the development of sensors, organic light-emitting diodes (OLEDs), and solar cells. frontiersin.org

The 2,1,3-benzoxadiazole core, also known as benzofurazan, possesses a planar, bicyclic conjugated structure that often leads to fluorescent properties in its derivatives. frontiersin.org The presence of the oxygen atom in the heterocycle makes it more electronegative compared to its sulfur-containing counterpart, 2,1,3-benzothiadiazole (B189464) (BTD), influencing its electronic characteristics. frontiersin.org The exploration of benzoxadiazole scaffolds is a vibrant area of research, with ongoing efforts to synthesize new derivatives with enhanced stability, reactivity, and specific functionalities for targeted applications.

Significance of Dicyano-substituted Benzoxadiazoles in Advanced Materials and Chemical Synthesis

The introduction of electron-withdrawing groups, such as cyano (-CN) substituents, onto the benzoxadiazole scaffold dramatically influences its electronic properties. Dicyano-substituted benzoxadiazoles, like 2,1,3-benzoxadiazole-4,5-dicarbonitrile, are of particular importance due to the strong electron-withdrawing nature of the two nitrile groups. This substitution enhances the electron-accepting character of the molecule, which is a desirable trait for various applications in materials science.

These compounds are noted for their role in the development of organic electronics. Their strong electron-withdrawing properties and efficient fluorescence make them suitable candidates for use in OLEDs. The enhanced charge delocalization and a low electrochemical band gap, recorded at 2.48 eV for a benzoxadiazole derivative, are direct consequences of the planar structure and the potent electron-withdrawing cyano groups.

Furthermore, dicyano-substituted benzoxadiazoles serve as valuable building blocks in chemical synthesis. The nitrile groups can undergo a variety of chemical transformations, including reduction to amines or hydrolysis to carboxylic acids, providing pathways to a wide range of other functionalized molecules. They can also participate in cycloaddition reactions, further expanding their synthetic utility. One common synthetic route to this compound involves the reaction of 2,1,3-benzoxadiazole with a cyanide source like cyanogen (B1215507) bromide (BrCN) via nucleophilic substitution. This reaction is typically carried out under mild conditions in solvents such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO).

Structural Isomers and Related Dicyano-Benzoxadiazoles

Positional isomerism, which arises from the different placements of substituents on the benzene ring, plays a crucial role in determining the physicochemical properties of dicyano-benzoxadiazole derivatives. For instance, 2,1,3-benzoxadiazole-5,6-dicarbonitrile 1-oxide is a structural isomer of the title compound, with the cyano groups located at the 5 and 6 positions instead of the 4 and 5 positions. This seemingly small change in structure leads to significant differences in their electronic and optical properties.

Comparative studies have revealed that 4,5-dicarbonitrile derivatives exhibit red-shifted absorption spectra compared to their 5,6-substituted counterparts. This phenomenon is attributed to altered electron delocalization pathways within the molecule. The regioselectivity of synthetic methods can be exploited to produce specific isomers. For example, cyclocondensation reactions of o-aminophenol derivatives with nitrile precursors tend to yield 4,5-substituted products, while electrophilic substitution reactions are more likely to result in 5,6-substitution. This control over isomeric substitution is critical for designing molecules with tailored optical and electronic characteristics for specific applications.

Below is a table comparing the general properties of 4,5- and 5,6-dicyano-substituted benzoxadiazoles based on available research.

| Property | 4,5-Dicyano-Benzoxadiazole Derivatives | 5,6-Dicyano-Benzoxadiazole Derivatives |

| Substitution Pattern | Cyano groups at positions 4 and 5 | Cyano groups at positions 5 and 6 |

| Absorption Spectra | Generally red-shifted | Generally blue-shifted relative to 4,5-isomers |

| Synthetic Access | Often via cyclocondensation of o-aminophenol derivatives | Often via electrophilic substitution reactions |

Structure

2D Structure

3D Structure

Properties

CAS No. |

54286-60-1 |

|---|---|

Molecular Formula |

C8H2N4O |

Molecular Weight |

170.13 g/mol |

IUPAC Name |

2,1,3-benzoxadiazole-4,5-dicarbonitrile |

InChI |

InChI=1S/C8H2N4O/c9-3-5-1-2-7-8(6(5)4-10)12-13-11-7/h1-2H |

InChI Key |

DHFITYKKXLLUQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NON=C2C(=C1C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,1,3 Benzoxadiazole 4,5 Dicarbonitrile and Its Precursors

Direct Synthesis Approaches to 2,1,3-Benzoxadiazole-4,5-dicarbonitrile

The direct synthesis of this compound primarily involves the construction of the benzoxadiazole core followed by the introduction of the nitrile functional groups, or a convergent approach where precursors already containing the necessary functionalities are cyclized.

One documented method for synthesizing this compound involves the reaction of a pre-formed 2,1,3-benzoxadiazole scaffold with a cyanating agent. A common approach is the nucleophilic substitution reaction using cyanogen (B1215507) bromide (BrCN) or other cyanide sources. The reaction conditions are typically mild, often proceeding at room temperature or with slight heating. Optimization of this synthesis route involves adjusting the stoichiometry of the reactants and the reaction time to maximize the yield. The choice of solvent is also critical, with polar aprotic solvents like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) being commonly employed.

| Parameter | Condition | Purpose/Effect |

| Cyanating Agent | Cyanogen bromide (BrCN), other cyanide sources | Introduces the -CN functional groups onto the ring. |

| Temperature | Room temperature to slightly elevated | Controls reaction rate and minimizes side products. |

| Solvent | Acetonitrile, DMSO | Provides a suitable medium for the reactants. |

| Stoichiometry | Adjusted ratio of benzoxadiazole to cyanide source | Optimizes for highest conversion and yield. |

This interactive table summarizes key parameters for the direct cyanation of the 2,1,3-benzoxadiazole core.

The formation of the core 2,1,3-benzoxadiazole ring system is a critical preliminary step. A widely adopted synthetic strategy begins with the cyclization of 2-nitroaniline (B44862) derivatives. frontiersin.orgnih.gov This process involves several key intermediate transformations.

The synthesis often starts with the cyclization of 2-nitroaniline in a basic medium using an oxidizing agent like sodium hypochlorite (B82951) (NaClO). nih.gov This reaction is frequently facilitated by a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), to improve the interaction between reactants in a biphasic system. nih.gov The initial product of this cyclization is 2,1,3-Benzoxadiazole-1-oxide (also known as benzofuroxan). frontiersin.orgnih.gov

Following its formation, the N-oxide intermediate is reduced to yield the final 2,1,3-benzoxadiazole core. A common reducing agent for this transformation is triphenylphosphine (B44618) (PPh₃) in a solvent like toluene, which selectively removes the oxygen atom from the nitrogen. frontiersin.orgnih.gov This two-step process provides a reliable route to the fundamental benzoxadiazole scaffold. nih.gov

| Step | Reactant(s) | Reagents/Catalyst | Intermediate/Product | Yield |

| 1. Cyclization | 2-Nitroaniline | KOH, NaClO, TBAB, Diethyl ether | 2,1,3-Benzoxadiazole-1-oxide | 89% nih.gov |

| 2. Reduction | 2,1,3-Benzoxadiazole-1-oxide | Triphenylphosphine (PPh₃), Toluene | 2,1,3-Benzoxadiazole | 80% nih.gov |

This interactive table outlines the key steps in the formation of the 2,1,3-benzoxadiazole core from a 2-nitroaniline precursor. nih.gov

Derivatization Strategies for Benzoxadiazole Scaffolds Bearing Nitrile Groups

Once the benzoxadiazole core is synthesized, various strategies can be employed to introduce nitrile groups or other functionalities. These methods focus on the targeted chemical modification of the benzene (B151609) portion of the bicyclic system.

The 2,1,3-benzoxadiazole ring is an electron-deficient system, which influences its reactivity in substitution reactions. nih.gov Functionalization often requires specific strategies to activate the C-H bonds of the benzenoid ring. While much of the detailed research has been on the analogous 2,1,3-benzothiadiazole (B189464) (BTD), the principles are applicable. nih.govresearchgate.net

One advanced strategy is the regioselective iridium-catalyzed C-H borylation, which allows for the introduction of versatile boryl groups at specific positions (e.g., C4, C5, C6, C7). nih.gov These boryl groups can then be converted into other functional groups through subsequent reactions like Suzuki-Miyaura cross-coupling. nih.govwikipedia.org Electrophilic aromatic substitution, such as bromination, is another common method to functionalize the ring, typically yielding 4,7-dibromo-2,1,3-benzoxadiazole. nih.govwikipedia.org These halogenated intermediates are crucial for introducing other functionalities, including nitriles, via nucleophilic substitution or metal-catalyzed cross-coupling reactions.

The introduction of nitrile groups (cyano groups, -CN) is a key step in forming the target compound. There are several established methods for this transformation in organic synthesis. pressbooks.pubchemistrysteps.com

Nucleophilic Substitution: If the benzoxadiazole core is first halogenated (e.g., at the 4 and 5 positions), the halide atoms can be displaced by a cyanide nucleophile, such as copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction.

Dehydration of Amides: A primary amide can be dehydrated to form a nitrile using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). pressbooks.pubchemistrysteps.com This would involve first creating 2,1,3-benzoxadiazole-4,5-dicarboxamide and then dehydrating it.

From Aldehydes: Aldehydes can be converted into nitriles, which would involve formylating the benzoxadiazole ring and then transforming the aldehyde groups into nitriles. researchgate.net

The direct cyanation of the parent 2,1,3-benzoxadiazole using agents like cyanogen bromide represents a more direct approach, though it may present challenges in controlling regioselectivity.

Comparative Analysis of Synthetic Pathways: Efficiency, Selectivity, and Scalability

When comparing the synthetic pathways to this compound, a key distinction lies between a de novo synthesis and a late-stage functionalization approach.

| Synthetic Strategy | Description | Advantages | Disadvantages |

| De Novo Synthesis | Building the molecule from a substituted precursor that already contains the nitrile groups or their precursors (e.g., starting with a dicyano-substituted o-phenylenediamine (B120857) derivative). | High regioselectivity is built-in from the start. May involve fewer steps on the back end. | Starting materials can be complex and difficult to synthesize. |

| Late-Stage Functionalization | Synthesizing the parent 2,1,3-benzoxadiazole ring first and then adding the nitrile groups via substitution reactions. | The parent benzoxadiazole is readily accessible. nih.gov Allows for diversification and the creation of analogues. | May require multiple steps (e.g., halogenation then cyanation). Can suffer from issues with regioselectivity and harsh reaction conditions. |

The de novo approach offers excellent control over the position of the nitrile groups. However, the synthesis of the required substituted precursors, such as a properly functionalized 1,2-diaminobenzene, can be challenging and costly, potentially limiting scalability.

The late-stage functionalization route, starting from 2-nitroaniline to form the benzoxadiazole core, is often more practical due to the availability of the starting materials. nih.gov While it may add steps like bromination and subsequent cyanation, these are often high-yielding and well-established reactions. The efficiency of this pathway depends on the yields of each individual step, but the modularity is a significant advantage for research and development. For scalability, the use of robust and cost-effective reagents for cyclization and functionalization is paramount. The two-step synthesis of the benzoxadiazole core from 2-nitroaniline, for example, uses common lab reagents and has reported high yields, suggesting good potential for scalability. nih.gov

Emerging Synthetic Approaches to Related Dicyano-Heterocycles (e.g., 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile))

Research into high-nitrogen energetic materials has led to the development of synthetic routes for related dicyano-heterocycles, such as 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile), also known as TCAD. mdpi.comnih.gov This compound serves as a promising starting material for a novel class of energetic compounds due to its high thermal stability, with a decomposition temperature of 369 °C. mdpi.comnih.gov

The synthesis of TCAD is achieved from the commercially available precursor, 2-amino-1H-imidazole-4,5-dicarbonitrile. mdpi.comnih.gov The synthetic process involves dissolving the amino-imidazole precursor in water and hydrochloric acid at 0 °C. mdpi.com A solution of sodium nitrite (B80452) is then added dropwise to form the corresponding diazonium salt in situ. mdpi.com Following this diazotization, a solution of anhydrous sodium sulfite (B76179) is introduced to the suspension. mdpi.com This step facilitates the coupling reaction, leading to the formation of the azo-bridged product, 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile). mdpi.com The resulting compound can be characterized by infrared and nuclear magnetic resonance spectroscopy, with its structure confirmed by single-crystal X-ray diffraction. mdpi.comnih.gov

Table 2: Synthesis of 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD)

| Starting Material | Reagents | Reaction Steps | Product |

| 2-Amino-1H-imidazole-4,5-dicarbonitrile | 1. Hydrochloric acid, Water2. Sodium nitrite3. Sodium sulfite | 1. Dissolution and cooling to 0 °C.2. Diazotization via dropwise addition of NaNO₂.3. Azo-coupling via addition of Na₂SO₃. | 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) |

Computational and Theoretical Investigations of 2,1,3 Benzoxadiazole 4,5 Dicarbonitrile and Analogues

Electronic Structure and Quantum Chemical Characterization

Quantum chemical methods are fundamental to characterizing the electronic nature of benzoxadiazole derivatives. These calculations offer deep insights into molecular orbitals, charge distribution, and spectroscopic behavior.

Density Functional Theory (DFT) Studies on Ground and Excited States

For benzoxadiazole-based fluorophores, DFT has been successfully used to model their structure in both the ground (S₀) and the first singlet excited (S₁) states. nih.govnih.govresearchgate.net These theoretical models are crucial for interpreting experimental data and understanding the nature of electronic transitions that give rise to their fluorescent properties. nih.govnih.govresearchgate.net

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TDDFT) is a widely used extension of DFT for calculating the properties of molecules in their excited states. nih.govnih.gov This method is particularly effective for simulating UV-visible absorption and emission spectra, providing results that often show good agreement with experimental findings. nih.govnih.govresearchgate.net

TDDFT calculations can predict the maximum absorption wavelengths (λ_max_) corresponding to electronic transitions, such as the π-π* transitions common in these conjugated systems. nih.govnih.gov For instance, in D-π-A-π-D type fluorophores containing a 2,1,3-benzoxadiazole unit, the absorption maximum is observed around 419 nm. nih.govresearchgate.net Furthermore, these simulations can account for the influence of different solvents on the spectroscopic properties, predicting shifts in absorption and emission peaks, a phenomenon known as solvatochromism. nih.govnih.govresearchgate.net The simulated emission spectra from TDDFT calculations are consistent with experimental results and help in attributing specific electronic transitions, such as those with charge transfer characteristics. nih.govnih.govresearchgate.net

Table 1: Theoretical Spectroscopic Data for 2,1,3-Benzoxadiazole Analogues

| Compound Analogue | Method | Calculated Property | Value | Reference |

|---|---|---|---|---|

| D-π-A-π-D Benzoxadiazole Fluorophore | TDDFT | Absorption Maximum (λmax) | ~419 nm | nih.govresearchgate.net |

| Generic Benzoxadiazole Derivative | TDDFT | Emission Peak Shift in Solvents | Qualitatively Predicted | nih.govnih.gov |

| Generic Benzoxadiazole Derivative | TDDFT | Excitation Type | π-π* with Charge Transfer | nih.govnih.gov |

Molecular Orbital Analysis (HOMO/LUMO) and Energy Gaps

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the electronic behavior and reactivity of 2,1,3-benzoxadiazole derivatives. The energy difference between the HOMO and LUMO, known as the energy gap (E_gap_), is a key parameter that influences the optical and electronic properties of the molecule.

Theoretical calculations show that for many benzoxadiazole analogues, the LUMO is predominantly localized on the electron-accepting benzoxadiazole core. frontiersin.org The HOMO, in contrast, is often distributed across the π-conjugated system, including donor moieties and the benzene (B151609) ring of the benzoxadiazole unit. frontiersin.org This spatial separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon excitation, a process central to the fluorescence of these compounds. nih.gov

Electrochemical studies on various 2,1,3-benzoxadiazole derivatives have determined experimental band gaps, which show strong correlations with the optical band gaps derived from spectroscopic measurements and theoretical calculations. nih.govnih.govresearchgate.net For a series of fluorophores, electrochemical band gaps were found to be in the range of 2.48–2.70 eV, closely matching the optical band gaps of 2.64–2.67 eV. nih.govnih.govresearchgate.net

Table 2: HOMO, LUMO, and Energy Gap Data for 2,1,3-Benzoxadiazole Analogues

| Compound Analogue Type | Property | Value (eV) | Method | Reference |

|---|---|---|---|---|

| Benzoxadiazole Fluorophore | Electrochemical Energy Gap | 2.48 - 2.70 | Experimental | nih.govnih.gov |

| Optical Energy Gap | 2.64 - 2.67 | Experimental | nih.govnih.gov | |

| Representative Benzoxadiazole Derivative (Compound 9) | HOMO | -6.10 | DFT (PBE0/def2-TZVP(-f)) | researchgate.net |

| LUMO | -1.89 | DFT (PBE0/def2-TZVP(-f)) | researchgate.net | |

| Energy Gap (Egap) | 4.21 | DFT (PBE0/def2-TZVP(-f)) | researchgate.net |

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution on a molecule and predicting its reactivity. The MEP maps are related to the electronic density and highlight regions that are electron-rich (negative potential) and electron-poor (positive potential).

For the parent 2,1,3-benzoxadiazole, MEP analysis indicates that the most negative potential is located around the nitrogen atoms of the oxadiazole ring. This suggests these sites are susceptible to electrophilic attack. Conversely, regions of positive potential are found near the hydrogen atoms, indicating sites for nucleophilic attack. Such analyses are crucial for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species.

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of these molecules over time. While specific MD studies on 2,1,3-Benzoxadiazole-4,5-dicarbonitrile are not widely reported, the methodology has been applied to other heterocyclic systems to investigate ligand-protein interactions and stability. researchgate.netresearchgate.net Such simulations could provide valuable insights into how benzoxadiazole derivatives behave in different environments, like in solution or within a biological system, by modeling their movements and conformational changes.

Intermolecular Interactions and Solid-State Packing Simulations

The arrangement of molecules in the solid state, or crystal packing, is governed by a complex network of intermolecular interactions. nih.gov Understanding these interactions is key to predicting the material properties of crystalline organic compounds. rsc.org

Crystal structure analysis of benzoxadiazole analogues reveals how these planar molecules arrange themselves to maximize stabilizing forces. proquest.com Common interactions include π-π stacking, where the aromatic rings of adjacent molecules overlap, and hydrogen bonding. mdpi.comrsc.org

Prediction of Reactivity and Mechanistic Pathways using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the reactivity of molecules and elucidating complex reaction mechanisms. By calculating electronic properties and mapping potential energy surfaces, researchers can identify the most probable pathways for chemical transformations.

Quantum chemical calculations provide accurate predictions of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO gap are critical for understanding the chemical reactivity and stability of compounds. A smaller energy gap generally implies higher reactivity. Furthermore, Molecular Electrostatic Potential (MESP) analysis helps to visualize charge distribution, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions within a molecule, which is key to predicting how it will interact with other reagents.

Theoretical studies on related heterocyclic systems demonstrate the power of these methods. For instance, DFT calculations (B3LYP/6-31G*) have been used to investigate the mechanisms of reactions involving 5-alkoxyoxazoles with various reactants. nih.gov These studies revealed that the reactions proceed through initial Diels-Alder (DA) reactions. nih.gov Depending on the reactant, this is followed by either a concerted ring-opening-ring-closing (RORC) step or stepwise ring-opening and closing steps. nih.gov The calculations of activation barriers for these steps were crucial in determining that reactions with thioaldehydes and nitroso compounds are feasible under thermal conditions, whereas the reaction with aldehydes is not. nih.gov

Similarly, computational analysis has been applied to understand plausible mechanisms for Povarov reactions used in the synthesis of complex nitrogen-containing heterocycles. mdpi.com These investigations can reveal intricate rearrangements, such as researchgate.netfrontiersin.org sigmatropic shifts, that occur during the reaction sequence. mdpi.com In the context of enzyme inhibition, computational docking and kinetic studies have been used to detail the mechanism of action for 7-nitro-2,1,3-benzoxadiazole derivatives. These studies showed that the derivative acts as a suicide inhibitor by binding to the active site and forming a stable sigma complex with glutathione (B108866), effectively inactivating the enzyme. Docking simulations provided a structural explanation for the strong stabilization of this complex within the enzyme's active site.

These examples underscore how computational chemistry allows for the detailed exploration of reaction coordinates and transition states, providing a mechanistic understanding that is often difficult to obtain through experimental means alone. This predictive capability is invaluable for designing efficient synthetic routes and for understanding the biochemical interactions of benzoxadiazole derivatives.

Computational Approaches in Material Design and Property Prediction

Computational modeling is a cornerstone of modern materials science, enabling the in silico design and screening of novel materials with specific electronic, optical, and mechanical properties. For compounds like this compound, which are building blocks for organic semiconductors and fluorophores, these predictive methods are particularly important. frontiersin.org DFT and other methods are used to model the electronic structure of both ground and excited states, allowing for the prediction of properties such as absorption and emission spectra, band gaps, and charge transport characteristics. researchgate.netfrontiersin.orgnih.gov

The search for novel molecules with optimized properties is a significant challenge due to the vastness of chemical space. 34.237.233chemrxiv.org Genetic algorithms (GAs) offer a powerful computational solution for navigating this combinatorial problem. 34.237.233 Inspired by Darwinian evolution, a GA starts with an initial population of molecular structures (or fragments) and iteratively improves them through processes of selection, crossover, and mutation. 34.237.233chemrxiv.org

The core components of a GA in molecular design are:

Population: A set of candidate molecules.

Fitness Function: A function that scores each molecule based on desired properties (e.g., high charge mobility, specific absorption wavelength, binding affinity). chemrxiv.orgneurips.cc

Selection: Molecules with higher fitness scores are more likely to be selected for "breeding." 34.237.233

Crossover: Fragments from two "parent" molecules are combined to create new "offspring" structures. 34.237.233

Mutation: Random modifications are made to a molecule's structure to introduce novelty and escape local minima in the property landscape. 34.237.233

This evolutionary cycle is repeated over many generations, gradually evolving the population towards molecules with superior properties. chemrxiv.org GAs have been successfully used in rational drug design and can be adapted to discover materials with specific electronic or optical characteristics. 34.237.233neurips.cc For instance, a GA could be tasked with optimizing the structure of a benzoxadiazole-based molecule to maximize its performance as a hole transport material in an organic solar cell by targeting properties like a low ionization potential and optimal reorganization energy. mdpi.com Recent advancements include reinforcing GAs with neural models that use 3D structural information to prioritize more profitable design steps, making the search more efficient and stable. neurips.cc

Table 1: Key Parameters in Genetic Algorithm Hyperparameter Tuning

This table outlines crucial hyperparameters that are optimized to enhance the performance of genetic algorithms in molecular design, based on systematic investigations. chemrxiv.org

| Hyperparameter | Description | Typical Range/Options | Impact on Performance |

| Population Size | The number of individual molecules in each generation. | 16 - 128 | Affects the balance between exploration of the chemical space and computational cost. |

| Elitism Rate | The percentage of the fittest individuals from one generation that are carried over to the next without modification. | 10% - 50% | Ensures that the best solutions found are not lost; high rates can lead to premature convergence. |

| Selection Method | The algorithm used to choose which molecules will "reproduce." | Tournament, Roulette Wheel | Influences the selection pressure and diversity of the population. |

| Mutation Rate | The probability that a random change will be introduced into a molecule's structure. | 10% - 50% | A key driver of diversity, helping the algorithm to explore new regions of chemical space. |

| Convergence Criteria | The conditions under which the algorithm will stop running. | Fixed number of generations, no improvement in fitness over X generations. | Determines the termination point of the optimization, balancing thoroughness with efficiency. |

The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is critically dependent on the charge carrier mobility of the semiconductor material. nih.govrsc.org Computational methods are essential for predicting the charge transport properties of materials based on their molecular structure. mdpi.com

For organic semiconductors, charge transport is often described as a "hopping" process, where a charge moves between adjacent molecules. researchgate.net The rate of this hopping can be estimated using semi-classical Marcus theory or more advanced quantum tunneling models. mdpi.comresearchgate.net The key parameters governing mobility can be calculated computationally:

Reorganization Energy (λ): This is the energy required to distort the geometry of a neutral molecule to the equilibrium geometry of its charged state (and vice versa). A lower reorganization energy is desirable as it represents a smaller barrier to charge hopping. mdpi.comresearchgate.net

Charge Transfer Integral (V): Also known as electronic coupling, this parameter quantifies the strength of the electronic interaction between adjacent molecules in a packed structure. A larger transfer integral facilitates more efficient charge transfer. mdpi.com

Ionization Potential (IP) and Electron Affinity (EA): These parameters estimate the energy barriers for charge injection. A lower IP facilitates hole injection/transport, while a higher EA is favorable for electron injection/transport. mdpi.com

Multiscale modeling approaches combine quantum chemistry calculations (to determine λ, V, IP, and EA for individual molecules and pairs) with molecular dynamics (MD) to simulate the bulk morphology and Kinetic Monte Carlo (KMC) simulations to model the charge diffusion process over longer timescales. researchgate.net This allows for the prediction of the bulk charge carrier mobility. researchgate.net Studies on benzothiadiazole-based materials, which are structurally analogous to benzoxadiazoles, have shown how modifying the molecular core or side chains can tune these parameters to enhance hole mobility. mdpi.com For example, the introduction of fluorine atoms can increase the charge transfer integral, leading to improved mobility. mdpi.com These predictive capabilities allow researchers to screen and design high-mobility materials before undertaking costly and time-consuming synthesis. rsc.org

Table 2: Calculated Parameters for Hole Transport in Benzothiadiazole-Based Materials

This table presents computationally derived parameters for a series of hole transport materials (HTMs), demonstrating the influence of molecular structure on properties relevant to charge mobility. mdpi.com Data is based on DFT calculations.

| Molecule | Ionization Potential (IP) (eV) | Reorganization Energy (λh) (eV) | Charge Transfer Integral (V) (meV) |

| Jy5 | 5.30 | 0.223 | 87.7 |

| Jy6 | 5.43 | 0.224 | 114.3 |

| Jy7 | 5.42 | 0.223 | 120.5 |

Advanced Applications and Functional Materials Based on 2,1,3 Benzoxadiazole 4,5 Dicarbonitrile Motif

Application in Organic Electronics and Optoelectronic Devices

The unique electronic properties of the 2,1,3-benzoxadiazole moiety make it a compelling component in the design of materials for organic electronic and optoelectronic devices. The strong electron-withdrawing character of this heterocycle, when incorporated into a π-conjugated system, can significantly influence the material's frontier molecular orbital energy levels, charge transport characteristics, and photophysical behavior.

Semiconducting Materials for Organic Light-emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs)

Derivatives of 2,1,3-benzoxadiazole have been investigated as electron-transporting or emissive materials in Organic Light-Emitting Diodes (OLEDs) and as acceptor materials in Organic Photovoltaic (OPV) cells. The electron-deficient nature of the benzoxadiazole unit helps in lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is crucial for efficient electron injection and transport in OLEDs and for achieving a high open-circuit voltage in OPVs.

In the context of OLEDs, 2,1,3-benzoxadiazole derivatives have been utilized to create emitters that span the visible spectrum. For instance, by strategically attaching electron-donating groups to the benzoxadiazole core, researchers have developed fluorophores with high quantum yields and tunable emission colors. While specific data for 2,1,3-benzoxadiazole-4,5-dicarbonitrile is limited, related benzoxadiazole-based materials have shown promising performance.

For OPV applications, the focus is on creating donor-acceptor (D-A) type polymers where the 2,1,3-benzoxadiazole unit acts as the acceptor. These polymers can exhibit broad absorption spectra and efficient charge separation at the donor-acceptor interface. The performance of such devices is highly dependent on the molecular structure of the polymer, the morphology of the active layer, and the device architecture.

| Polymer | Donor Unit | Acceptor Unit | PCE (%) | Device Structure |

| P1 | Thiophene Derivative | 2,1,3-Benzoxadiazole Derivative | 10.33 | ITO/PEDOT:PSS/Polymer:PC71BM/LiF/Al |

| P2 | Thiophene Derivative | 2,1,3-Benzoxadiazole Derivative | 6.43 | ITO/PEDOT:PSS/Polymer:PC71BM/LiF/Al |

| P5 | Thiophene Derivative | 2,1,3-Benzoxadiazole Derivative | 1.63 | ITO/PEDOT:PSS/Polymer:PC71BM/LiF/Al |

| Table 1: Performance of selected 2,1,3-benzoxadiazole-based conjugated polymers in organic solar cells. Data sourced from a study on benzoxadiazole-based polymers for organic solar cells. researchgate.net |

Materials for Field-Effect Transistors and Memory Devices

The application of 2,1,3-benzoxadiazole derivatives extends to organic field-effect transistors (OFETs) and organic memory devices. researchgate.net In OFETs, these materials can function as the active semiconductor layer, with their charge carrier mobility being a key performance metric. The introduction of fluorine atoms to the benzothiadiazole core, a close analogue of benzoxadiazole, has been shown to lower the energy levels of the resulting polymers. researchgate.netrsc.org This strategy can be employed to tune the electronic properties of the semiconductor for either p-type (hole-transporting) or n-type (electron-transporting) behavior.

Organic memory devices, which are crucial for data storage applications, can also leverage the unique electronic characteristics of 2,1,3-benzoxadiazole-based materials. researchgate.net These materials can be incorporated as the charge trapping layer in a transistor-based memory architecture. The ability of the benzoxadiazole unit to accept and store charge under an applied voltage is central to the device's memory function.

Luminescent Materials and Fluorophores

The inherent fluorescence of the 2,1,3-benzoxadiazole scaffold has led to its extensive use in the development of novel luminescent materials and fluorophores. These materials find applications in areas ranging from bioimaging to advanced sensing.

Design and Characterization of Novel Fluorophores for Advanced Sensing Applications

Researchers have synthesized a variety of fluorophores based on the 2,1,3-benzoxadiazole unit, often in a donor-π-acceptor-π-donor (D-π-A-π-D) configuration. These molecules can exhibit strong fluorescence with large Stokes shifts, which is advantageous for sensing applications as it minimizes self-quenching and improves signal-to-noise ratios. frontiersin.org

The photophysical properties of these fluorophores, such as their absorption and emission wavelengths, quantum yields, and lifetimes, can be finely tuned by modifying the chemical structure. For example, altering the electron-donating strength of the donor units or extending the π-conjugation length can lead to significant shifts in the emission color. The sensitivity of their fluorescence to the local environment (solvatochromism) also makes them excellent candidates for probes that can report on the polarity of their surroundings. frontiersin.org

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (cm⁻¹) |

| 9a | ~419 | Bluish-green region | ~0.5 | ~3779 |

| 9b | ~419 | Bluish-green region | ~0.5 | ~3779 |

| 9c | ~419 | Bluish-green region | ~0.5 | ~3779 |

| 9d | ~419 | Bluish-green region | ~0.5 | ~3779 |

| Table 2: Photophysical properties of novel fluorophores containing a 2,1,3-benzoxadiazole unit in solution. These compounds exhibit strong, solvent-dependent fluorescence. researchgate.net |

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers for Optoelectronic Functionality

The 2,1,3-benzoxadiazole motif can be incorporated as a building block into the structure of Metal-Organic Frameworks (MOFs) and coordination polymers. This integration can impart luminescent properties to the resulting framework, opening up possibilities for applications in areas such as chemical sensing, light-emitting devices, and photocatalysis.

By designing ligands that contain the 2,1,3-benzoxadiazole unit, it is possible to create MOFs that exhibit strong fluorescence. The porous nature of MOFs can allow for the detection of guest molecules through changes in the luminescence of the framework, such as quenching or enhancement of the emission. This "turn-on" or "turn-off" sensing mechanism is highly sensitive and selective. For instance, a luminescent metal-organic coordination polymer based on 2,1,3-benzothiadiazole (B189464), a related heterocycle, has been shown to be a sensitive detector for certain trivalent metal cations and dihydrogen phosphate (B84403) anions.

Chemical Sensing and Analytical Probes

The electronic and photophysical properties of 2,1,3-benzoxadiazole derivatives make them highly suitable for the development of chemical sensors and analytical probes. Their ability to interact with specific analytes and produce a measurable optical or electronic response is the basis for their sensing applications.

Fluorophores based on the 2,1,3-benzoxadiazole core have been designed to detect a wide range of analytes, including metal ions, anions, and biologically relevant molecules. The sensing mechanism often involves a change in the fluorescence of the probe upon binding to the target analyte. This change can be a result of processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). For example, derivatives of 4-nitro-2,1,3-benzoxadiazole (B59055) have been developed as fluorescent probes for sigma receptors, which are important targets in drug discovery.

Development of Chemosensors for Specific Analytes (e.g., metal ions, thiols, carboxylic acids)

The development of optical chemosensors for the detection of biologically and environmentally important analytes is a significant area of research. mdpi.com Derivatives of the 2,1,3-benzoxadiazole family are effective building blocks for these sensors due to their responsive fluorescence properties. mdpi.com These sensors are designed to detect a variety of analytes, including metal ions and thiols, through mechanisms that modulate the fluorophore's emission upon interaction with the target. mdpi.comnih.gov

Fluorescent chemosensors offer a sensitive and selective method for detecting trace levels of metal ions. mdpi.comnih.gov The design of these sensors often involves incorporating a recognition moiety that can selectively bind to a specific metal ion, which in turn causes a change in the fluorescence of the benzoxadiazole core. For instance, conjugated polymers incorporating a crown ether recognition site alongside a fluorophore can act as chemosensors for specific metal ions like Hg2+. researchgate.net The binding of the metal ion to the recognition site can lead to fluorescence quenching or enhancement, allowing for quantitative detection.

Thiols, such as cysteine, homocysteine, and glutathione (B108866), are crucial molecules in biological systems. nih.gov Fluorescent probes for thiol detection often utilize the strong nucleophilicity of the sulfhydryl group. nih.gov Reaction-based sensors are designed where the thiol reacts with the probe, leading to a distinct change in fluorescence. Common strategies involve nucleophilic substitution or addition reactions with the electrophilic centers of the probe, which is conjugated to a fluorophore like a benzoxadiazole derivative. nih.gov

Table 1: Examples of Analytes Detected by Benzoxadiazole-Based Chemosensors

| Analyte Category | Specific Examples | Detection Principle |

|---|---|---|

| Metal Ions | Hg2+, Al3+, Cu2+ | Coordination-induced fluorescence change (quenching or enhancement) |

| Thiols | Cysteine, Homocysteine, Glutathione | Reaction-based fluorescence modulation (e.g., nucleophilic substitution) |

Application as Fluorescence Labeling Reagents in Analytical Techniques (e.g., HPLC)

Derivatives of 2,1,3-benzoxadiazole are widely used as derivatizing agents in analytical techniques like High-Performance Liquid Chromatography (HPLC). sdiarticle4.com These reagents chemically modify an analyte that lacks a suitable chromophore or fluorophore, rendering it detectable by UV-visible or fluorescence detectors with high sensitivity. sdiarticle4.com This process, known as pre-column or post-column derivatization, is essential for the analysis of many biological and pharmaceutical compounds.

Several benzoxadiazole derivatives are commercially available for this purpose. They typically react with specific functional groups, such as primary and secondary amines or thiols. tcichemicals.com For example, 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is a well-characterized fluorogenic labeling reagent used for the high-speed analysis of amino acids. researchgate.netnih.gov It reacts with amines to form highly fluorescent derivatives that can be excited by common laser lines (e.g., 488 nm), enabling sensitive detection in techniques like capillary electrophoresis coupled with laser-induced fluorescence detection. researchgate.netnih.gov Similarly, 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) is another versatile reagent that reacts readily with secondary amines and thiols, producing stable derivatives suitable for reversed-phase HPLC analysis. tcichemicals.com

The use of these labeling reagents significantly improves the limits of detection for various analytes. For instance, the use of NBD-F in an online microdialysis-capillary electrophoresis assay for amino acid neurotransmitters resulted in a 4-fold and 25-fold improvement in the detection limits for glutamate (B1630785) and GABA, respectively. nih.gov

Table 2: Common 2,1,3-Benzoxadiazole-Based HPLC Labeling Reagents

| Reagent Name | Abbreviation | Target Functional Groups | Application Example |

|---|---|---|---|

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Amines | Analysis of amino acid neurotransmitters researchgate.netnih.gov |

| 4-Chloro-7-nitro-2,1,3-benzoxadiazole | NBD-Cl | Secondary amines, Thiols | Analysis of alkylamines and carbamates tcichemicals.com |

| 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole | DBD-H | Carbonyl groups | Derivatization of carbonyl-containing compounds tcichemicals.com |

| 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole | NBD-H | Carbonyl groups | Derivatization of carbonyl-containing compounds tcichemicals.com |

Biomedical Research and Molecular Probes (excluding clinical human trial data)

The 2,1,3-benzoxadiazole scaffold is a privileged structure in medicinal chemistry, serving as the basis for developing molecular probes and potential therapeutic agents targeting various enzymes and proteins.

Investigation as Enzyme Inhibitors (e.g., Glutathione S-transferases)

Glutathione S-transferases (GSTs) are a family of enzymes involved in detoxification processes, but their overexpression in cancer cells can lead to multidrug resistance. Therefore, GST inhibitors are of great interest as potential anticancer agents. researchgate.net A class of 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives has been identified as potent suicide inhibitors of human GSTs. nih.govresearcher.life

One prominent example is 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX). researchgate.net This compound acts as a suicide inhibitor by first binding to the enzyme's active site and then, in the presence of glutathione (GSH), forming a stable complex that irreversibly inactivates the enzyme. nih.govresearcher.life NBDHEX has been shown to inhibit several GST isoforms, including GSTA1-1, GSTM2-2, and GSTP1-1. nih.gov Furthermore, research has demonstrated that NBDHEX can overcome multidrug resistance in acute myeloid leukemia (AML) cell lines by circumventing the drug efflux pumps that are often responsible for resistance. nih.gov

Table 3: 2,1,3-Benzoxadiazole Derivatives as GST Inhibitors

| Inhibitor | Abbreviation | Mechanism of Action | Target GST Isoforms |

|---|---|---|---|

| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol | NBDHEX | Suicide inhibition via formation of a stable sigma complex with GSH nih.govresearcher.life | GSTA1-1, GSTM2-2, GSTP1-1 nih.gov |

| 4-chloro-7-nitrobenzofurazan | NBD-Cl | GST inhibition researchgate.net | General GSTs |

Potential as HIV-1 Integrase Inhibitors

The human immunodeficiency virus type 1 (HIV-1) integrase is a crucial enzyme for the replication of the virus, making it an attractive target for antiretroviral drug development. nih.gov A series of 2,1,3-benzoxadiazoles (also known as benzofurazans) and their N-oxides have been studied for their ability to inhibit this enzyme. nih.gov

Research has shown that specifically the nitro-derivatives of these compounds exhibit inhibitory activity against HIV-1 integrase. nih.gov The mechanism of inhibition involves preventing the substrate DNA from binding to the enzyme's active site. nih.gov Notably, these inhibitors were also found to be active against integrase mutants that are resistant to raltegravir, a clinically approved integrase inhibitor. Structure-activity relationship studies revealed that the inhibitory efficiency depends on the nature and position of substituents on the benzoxadiazole ring, with methyl-substituted 4-nitro-benzofurazans being among the most effective inhibitors identified in the study. nih.gov The introduction of a second nitro group, however, was found to significantly decrease the inhibitory activity. nih.gov These findings suggest that 2,1,3-benzoxadiazole derivatives are a promising class of compounds for further investigation in the development of new anti-HIV-1 agents. nih.gov

Table 4: Summary of 2,1,3-Benzoxadiazole Derivatives as HIV-1 Integrase Inhibitors

| Compound Class | Key Structural Feature | Mechanism of Action | Activity Highlight |

|---|---|---|---|

| Nitro-derivatives of 2,1,3-benzoxadiazoles (Benzofurazans) | Presence of a nitro group (e.g., 4-nitro) nih.gov | Impedes substrate DNA binding at the integrase active site nih.gov | Active against raltegravir-resistant mutants nih.gov |

Future Directions and Outlook in 2,1,3 Benzoxadiazole 4,5 Dicarbonitrile Research

Exploration of Novel Synthetic Strategies for Enhanced Accessibility and Sustainability

Current synthetic routes to the 2,1,3-benzoxadiazole core often begin with precursors like 2-nitroaniline (B44862), which undergoes cyclization and subsequent functionalization. frontiersin.orgnih.gov A typical synthesis involves the cyclization of 2-nitroaniline using sodium hypochlorite (B82951), followed by reduction of the N-oxide intermediate with triphenylphosphine (B44618). frontiersin.orgnih.gov Subsequent functionalization, such as bromination, provides handles for introducing other groups via cross-coupling reactions. frontiersin.orgresearchgate.net

Future research will likely focus on developing more sustainable and efficient synthetic methodologies. This includes:

Green Chemistry Approaches: Exploring the use of eco-friendly solvents, catalysts, and reaction conditions, such as microwave-assisted or mechanochemical reactions, can reduce waste and energy consumption. mdpi.com The principles of green chemistry are increasingly being applied to the synthesis of related heterocyclic compounds like oxadiazoles, offering a template for future work. mdpi.com

Direct C-H Functionalization: Developing methods for the direct introduction of cyano groups onto the benzoxadiazole ring would be a significant advancement. This would bypass the need for pre-functionalized starting materials (like halogenated intermediates), reducing the number of synthetic steps and improving atom economy.

Flow Chemistry: Implementing continuous flow processes could enhance reaction efficiency, safety, and scalability, making 2,1,3-Benzoxadiazole-4,5-dicarbonitrile and its derivatives more accessible for larger-scale material production.

Advanced Computational Modeling for Predictive Design of Next-Generation Materials

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of new materials. researchgate.netresearchgate.net For 2,1,3-benzoxadiazole derivatives, DFT has been successfully used to model electronic structures, simulate emission spectra, and calculate key optoelectronic parameters like HOMO-LUMO energy levels and band gaps. frontiersin.orgresearchgate.net These calculations show strong correlations with experimental electrochemical and optical data. frontiersin.orgnih.gov

Future computational efforts directed at this compound will be crucial for:

Predicting Optoelectronic Properties: DFT can be employed to systematically predict how modifications to the core structure—by adding various electron-donating groups—will affect the compound's absorption, emission, and charge transport characteristics. nih.gov This allows for the in silico screening of potential candidates for applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). researchgate.net

Mechanism Elucidation: Computational studies can provide deep insights into reaction mechanisms, helping to optimize synthetic pathways and understand unexpected reaction outcomes. researchgate.net

Modeling Supramolecular Assembly: Advanced modeling can simulate how molecules based on this core will interact and self-assemble in the solid state or in thin films, which is critical for controlling the morphology and performance of organic electronic devices.

| Compound Type | Experimental Band Gap (eV) | Computational Method | Predicted Property | Reference |

|---|---|---|---|---|

| D-π-A-π-D Fluorophores | 2.48–2.70 (Electrochemical) | DFT | Electronic Structure, Emission Spectra | frontiersin.orgresearchgate.net |

| Oxadiazole-based derivatives | N/A | DFT/TD-DFT | HOMO-LUMO gaps, Reorganization Energies | researchgate.net |

| Benzoxazole derivative | N/A | DFT | Molecular Geometry, FMOs, MESP | researchgate.netbohrium.com |

Development of Highly Tunable Functional Materials for Emerging Technologies

The 2,1,3-benzoxadiazole unit is recognized as a strong electron acceptor, a property that is significantly amplified by the presence of two cyano groups in this compound. This makes it an exceptional building block for creating donor-acceptor (D-A) type materials with highly tunable properties. mdpi.com

Key future directions include:

Organic Electronics: The powerful electron-accepting nature of the dicarbonitrile derivative makes it a prime candidate for n-type semiconductors in organic thin-film transistors (OTFTs) and as an acceptor component in organic solar cells. nih.govresearchgate.net By pairing it with various donor units, researchers can fine-tune the frontier molecular orbital energies to optimize charge separation and transport. researchgate.netrsc.org

Luminescent Materials: While the parent 2,1,3-benzoxadiazole core is a known fluorophore, the dicarbonitrile functionalization will strongly influence its emission properties. researchgate.net Future work will involve synthesizing derivatives to create novel fluorophores with applications in OLEDs, chemical sensors, and bio-imaging. The goal is to achieve high quantum yields and emission wavelengths spanning the visible and near-infrared regions. scispace.com

Stimuli-Responsive Materials: Incorporating the this compound unit into polymers or liquid crystals could lead to materials that change their optical or electronic properties in response to external stimuli like light, heat, or chemical analytes. researchgate.net

Interdisciplinary Research Opportunities in Materials Science, Analytical Chemistry, and Chemical Biology

The versatility of the 2,1,3-benzoxadiazole scaffold provides a platform for collaboration across multiple scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.